molecular formula C18H12ClN2O2SD3 B196412 Etoricoxib-d3 CAS No. 850896-71-8

Etoricoxib-d3

Cat. No. B196412
M. Wt: 361.9 g/mol
InChI Key: MNJVRJDLRVPLFE-BMSJAHLVSA-N
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Description

Etoricoxib is a selective COX-2 inhibitor used to relieve moderate post-surgical dental pain as a short-term treatment and inflammatory and painful symptoms of various forms of arthritis . It selectively inhibits isoform 2 of the cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid .


Synthesis Analysis

An original strategy for the synthesis of ketone 1, the key intermediate for preparing Etoricoxib, an important nonsteroidal anti-inflammatory drug, has been developed. Inexpensive 5-hydroxy-2-methylpyridine was converted to the corresponding acetyl derivative in four practical synthetic steps .


Chemical Reactions Analysis

Etoricoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little of the drug (<1%) being eliminated unchanged in the urine. Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme .


Physical And Chemical Properties Analysis

Etoricoxib is highly absorbed, has a t max of 1.5 h and a half-life time of approximately 15-22h . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Etoricoxib has demonstrated potential in chemoprevention of colon carcinogenesis. It reduced pre-neoplastic features like multiple plaque lesions, aberrant crypts, and aberrant crypt foci in a rat model of colon cancer induced by 1,2-dimethylhydrazine dihydrochloride (DMH) (Tanwar, Vaish, & Sanyal, 2009).

  • In a study evaluating gastrointestinal safety, etoricoxib showed a significantly lower incidence of endoscopically detected ulcers compared to nonselective nonsteroidal anti-inflammatory drugs (NSAIDs). It also reduced adverse upper gastrointestinal events by approximately 50% (Hunt et al., 2003).

  • Etoricoxib's effects on subchondral bone mass and biomechanical properties in early osteoarthritis were studied in a mouse model. It inhibited osteophyte formation but also reduced bone volume fraction and trabecular thickness, indicating a potential risk of fragile fractures in subchondral bone (Liu et al., 2020).

  • Etoricoxib demonstrated anti-proliferative and apoptotic effects in colon carcinogenesis. It reduced pre-neoplastic aberrations such as multiple plaque lesions, hyperplasia, and dysplasia in a rat model, indicating its potential as an anti-apoptotic and anti-proliferative agent (Tanwar, Piplani, & Sanyal, 2010).

  • Etoricoxib was found effective in masking the unpleasant taste of the drug through complexation with weak cation exchange resins. This enhances its compatibility and patient compliance (Singh et al., 2010).

  • The drug showed a protective effect against kidney ischemia-reperfusion injury in rats, reducing oxidative injury markers and preserving tissue glutathione levels (Suleyman et al., 2014).

  • Etoricoxib was also studied for its effects in chronic arthropathies and musculoskeletal and dental pain, showing efficacy comparable to traditional NSAIDs with a significant reduction in gastrointestinal toxicity (Martina, Vesta, & Ripley, 2005).

Safety And Hazards

Etoricoxib should be handled with care to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eye should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While Etoricoxib has been assessed for the management of several specific disease states, including pain, osteoarthritis, and rheumatoid arthritis, and has shown similar efficacy in comparison with traditional NSAIDs (including naproxen, diclofenac and ibuprofen) in these conditions , further study is necessary to delineate the relevance of the pharmacokinetic disposition in terms of the clinical benefits and risks of Etoricoxib compared with other options in the clinical arsenal .

properties

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472311
Record name Etoricoxib-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etoricoxib-d3

CAS RN

850896-71-8
Record name Etoricoxib-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, N Guo, W Ji, Q Wen - Biomedical chromatography, 2019 - Wiley Online Library
… The respective mass transitions used for quantification of etoricoxib and etoricoxib-d3 were m/z 359.0 → 280.1 and m/z 362.0 → 280.2. Calibration curves were linear over the …
SP Jalakam, J Waghmode, P Pawar, G Mane - Biomirror, 2016 - search.ebscohost.com
… After one-step liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE), etoricoxib and etoricoxib D3 (internal standard, IS) were eluted on a Thermo Hypurity, C18 column with …
Number of citations: 2 search.ebscohost.com

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